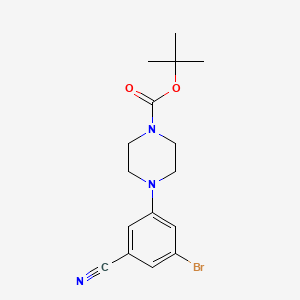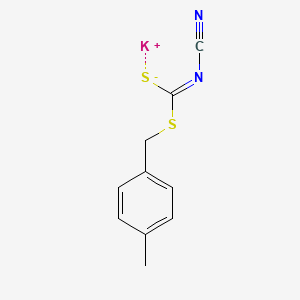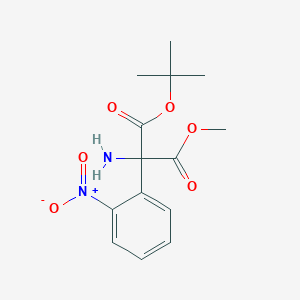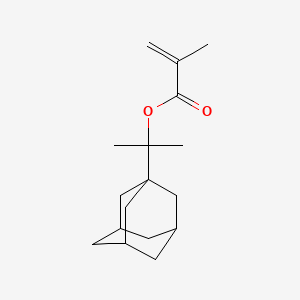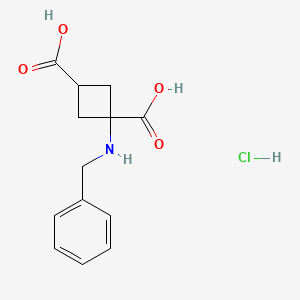
(1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by the presence of a benzylamino group attached to a cyclobutane ring, which also contains two carboxylic acid groups. The hydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Benzylamino Group: This step usually involves the nucleophilic substitution of a suitable benzylamine derivative onto the cyclobutane ring.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as high-pressure reactors for cycloaddition reactions, and continuous flow systems for efficient carboxylation and salt formation.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or aldehydes.
Substitution: The benzylamino group can participate in substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Alcohols, aldehydes, or reduced carboxylic acids.
Substitution: Various substituted cyclobutane derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Protein Binding: The compound can be studied for its binding affinity to various proteins.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.
Therapeutic Agents: Investigation into its therapeutic properties for treating diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the production of other chemicals.
作用機序
The mechanism of action of (1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target molecules, while the carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(1s,3s)-1-(Amino)cyclobutane-1,3-dicarboxylic acid: Lacks the benzyl group, which may affect its binding properties.
(1s,3s)-1-(Phenylamino)cyclobutane-1,3-dicarboxylic acid: Contains a phenyl group instead of a benzyl group, which can influence its reactivity and interactions.
Uniqueness
(1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride is unique due to the presence of the benzylamino group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
特性
分子式 |
C13H16ClNO4 |
|---|---|
分子量 |
285.72 g/mol |
IUPAC名 |
1-(benzylamino)cyclobutane-1,3-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H15NO4.ClH/c15-11(16)10-6-13(7-10,12(17)18)14-8-9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2,(H,15,16)(H,17,18);1H |
InChIキー |
KRQXMIQAZACZKU-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C(=O)O)NCC2=CC=CC=C2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



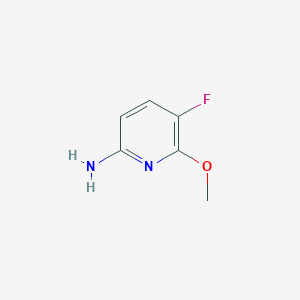
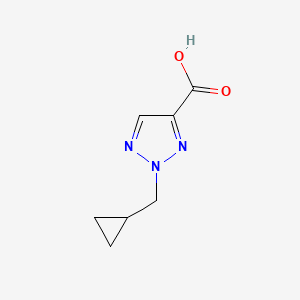

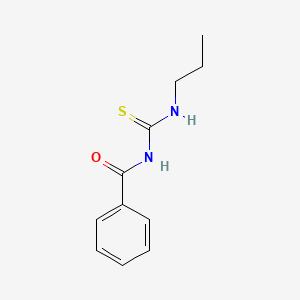
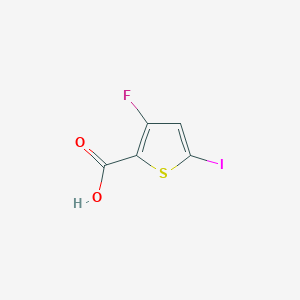
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)
